methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to yield the desired pyrazole derivative.
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with α-haloketone under basic conditions.
Coupling Reaction: The pyrazole and thiazole rings are then coupled through a condensation reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted derivatives, and carboxylic acids.
Scientific Research Applications
Methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Material Science: The compound is explored for its potential use in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: An aminopyrazole derivative with similar structural features.
Methyl-1H-1,2,4-triazole-3-carboxylate: A triazole derivative with comparable chemical properties.
5-Methyl-N′-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]: A triazole compound with structural similarities.
Uniqueness
Methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its combination of a pyrazole ring, a thiazole ring, and a carboxylate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Biological Activity
Methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with pyrazole compounds. The process can be summarized as follows:
-
Starting Materials :
- 5-Methyl-1-phenyl-1H-pyrazol-4-carboxylic acid
- Thiazole derivatives
- Reagents such as acetic acid and ethanol
-
Reaction Conditions :
- The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
-
Characterization :
- The synthesized compound is characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole and pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains:
Compound | Target Bacteria | Zone of Inhibition (mm) |
---|---|---|
10a | E. coli | 15 |
10b | S. aureus | 18 |
10c | P. mirabilis | 20 |
The results indicate that compounds with similar structures exhibit varying degrees of antibacterial activity, suggesting a promising avenue for further research in developing new antimicrobial agents .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in cancer cell lines. A study demonstrated that this compound exhibited selective toxicity towards cancerous cells compared to non-cancerous cells:
Concentration (mM) | Cell Viability (%) in A431 Cells | Cell Viability (%) in HaCaT Cells |
---|---|---|
0.001 | 95 | 98 |
0.05 | 80 | 90 |
0.5 | 40 | 85 |
The data suggests that higher concentrations significantly reduce cell viability in cancerous A431 cells while having a lesser effect on non-cancerous HaCaT cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as prostaglandin D synthase, leading to reduced inflammation and tumor growth .
- Induction of Apoptosis : Studies indicate that derivatives of this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways .
- Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which may contribute to their cytotoxic effects against cancer cells .
Case Studies
Several case studies have illustrated the efficacy of thiazole and pyrazole derivatives in preclinical models:
- Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into their potential as therapeutic agents .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects at low concentrations, highlighting their potential for targeted cancer therapies .
Properties
Molecular Formula |
C17H16N4O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O3S/c1-10-13(9-18-21(10)12-7-5-4-6-8-12)15(22)20-17-19-14(11(2)25-17)16(23)24-3/h4-9H,1-3H3,(H,19,20,22) |
InChI Key |
DTJHPIFNLAOAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.